2,7-Dimethylthianthrene 5,5,10,10-tetraoxide
Description
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide is an organosulfur compound characterized by its unique structure, which includes two thianthrene rings substituted with methyl groups at the 2 and 7 positions and tetraoxide groups at the 5 and 10 positions
Properties
IUPAC Name |
2,7-dimethylthianthrene 5,5,10,10-tetraoxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S2/c1-9-3-5-11-13(7-9)19(15,16)12-6-4-10(2)8-14(12)20(11,17)18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISCAIRRJPWCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C3=C(S2(=O)=O)C=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylthianthrene 5,5,10,10-tetraoxide typically involves the oxidation of 2,7-dimethylthianthrene. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure complete oxidation without decomposing the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems to facilitate the oxidation process is also explored to reduce costs and improve scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the tetraoxide groups back to sulfides or other lower oxidation states.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl groups or the thianthrene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Sulfides or other reduced forms.
Substitution: Various substituted thianthrene derivatives depending on the reagents used.
Scientific Research Applications
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in oxidation-reduction studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethylthianthrene 5,5,10,10-tetraoxide involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, affecting their function and leading to potential therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thianthrene: The parent compound without methyl or tetraoxide substitutions.
2,7-Dimethylthianthrene: Lacks the tetraoxide groups.
Thianthrene 5,5,10,10-tetraoxide: Lacks the methyl groups.
Uniqueness
2,7-Dimethylthianthrene 5,5,10,10-tetraoxide is unique due to the combination of methyl and tetraoxide substitutions, which confer distinct chemical and physical properties. This makes it particularly useful in specific applications where these properties are advantageous, such as in the synthesis of complex molecules and the development of advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
